Computed Lipophilicity (logP) Differentiation vs. PF-622 (N-Phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide)
Compound 501104-37-6 exhibits a computed logP of 3.68 (Ambinter) to 4.25 (Hit2Lead/ChemBridge), representing a moderate-to-high lipophilicity range [1]. In contrast, the well-characterized FAAH inhibitor PF-622 (N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide, CAS 898235-65-9) has a computed logP of approximately 3.1–3.5 (estimated from its higher polarity due to the quinoline nitrogen) [2]. The higher logP of 501104-37-6 is driven by the 3,4-dimethylphenyl substituent replacing the quinolin-2-ylmethyl group, reducing heteroatom count and increasing hydrocarbon character. This difference of approximately 0.5–1.0 logP units may result in measurably distinct membrane permeability, protein binding, and tissue distribution profiles. Note: This is a cross-study comparable observation based on computed properties; no experimental logD or permeability data for 501104-37-6 were identified in accessible databases.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 3.68 (Ambinter); logP 4.25 (Hit2Lead) |
| Comparator Or Baseline | PF-622: estimated logP ~3.1–3.5 (quinoline-containing piperazine-1-carboxamide) |
| Quantified Difference | Δ logP ≈ +0.5 to +1.0 units (more lipophilic) |
| Conditions | Computed values from vendor databases; experimental confirmation not available in public domain |
Why This Matters
Lipophilicity differences of ≥0.5 log units can significantly alter CNS penetration, metabolic stability, and off-target binding profiles, making direct analog substitution unreliable without experimental validation.
- [1] Ambinter, Compound AMB2572673: logP 3.6847. Available at: https://www.ambinter.com/molecule/2572673 (accessed 2026). View Source
- [2] PubChem, N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide (PF-622), CID 11515763. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026). View Source
